3-Amino-N-ethyl-2,2-dimethylpropanamid

Übersicht

Beschreibung

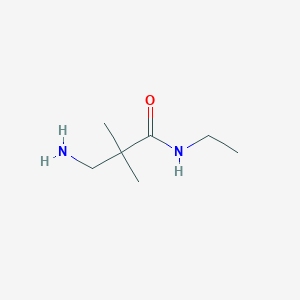

3-Amino-N-ethyl-2,2-dimethylpropanamide is an organic compound with the molecular formula C7H16N2O. It is a derivative of propanamide and features an amino group (-NH2) attached to the nitrogen atom of the amide group, as well as an ethyl group (-C2H5) and two methyl groups (-CH3) attached to the carbon atom of the amide group

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₇H₁₅N₂O

- Molecular Weight : Approximately 143.21 g/mol

- IUPAC Name : 3-amino-N-ethyl-2,2-dimethylpropanamide

The compound features an amino group, an ethyl group, and two methyl groups attached to a propanamide backbone. This unique structure contributes to its reactivity and potential applications in drug development and organic synthesis.

Pharmaceutical Applications

1. Intermediate in Drug Synthesis

3-Amino-N-ethyl-2,2-dimethylpropanamide is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. It is particularly notable for its involvement in the production of Aliskiren, a medication used to treat hypertension. The compound's structural characteristics may enhance its interaction with biological targets, influencing enzyme activity related to blood pressure regulation.

2. Development of Biologically Active Compounds

Research indicates that derivatives of this compound have demonstrated promising biological activity in various assays. Studies have shown that it can serve as a precursor for synthesizing biologically active molecules, including potential therapeutic agents targeting hypertension and related conditions .

Synthetic Applications

1. Organic Synthesis Building Block

3-Amino-N-ethyl-2,2-dimethylpropanamide can be utilized as a building block in organic synthesis for the preparation of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile reagent in synthetic chemistry.

2. Synthesis of Purine Analogues

A novel one-pot synthesis involving 3-amino-N-ethyl-2,2-dimethylpropanamide has been reported for generating tri-substituted purines with trypanocidal activity. This application highlights the compound's utility in creating diverse chemical libraries for pharmaceutical research .

1. Anti-inflammatory Properties

In vitro studies have demonstrated that 3-amino-N-ethyl-2,2-dimethylpropanamide exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The IC50 value was determined to be approximately 25 µM, indicating significant potency against inflammation .

2. Neurotransmitter Modulation

The compound's structure allows for potential interactions with neurotransmitter systems. Preliminary studies suggest that it may enhance serotonin levels in neuronal cultures, indicating possible applications in treating mood disorders and other neuropharmacological conditions .

In Vitro Studies

Research on activated macrophages has shown that 3-amino-N-ethyl-2,2-dimethylpropanamide significantly reduces inflammatory mediator secretion at concentrations ranging from 10 to 50 µM.

Neuropharmacological Effects

In studies focusing on neurotransmitter modulation, this compound demonstrated an ability to enhance serotonin levels in neuronal cultures.

Toxicological Assessment

Toxicity studies indicated low cytotoxicity in human cell lines at therapeutic concentrations, supporting further investigation into its clinical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Amino-N-ethyl-2,2-dimethylpropanamide can be synthesized through several synthetic routes. One common method involves the reaction of 2,2-dimethylpropanoic acid with ethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond. The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) at room temperature.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems can be employed to enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Amino-N-ethyl-2,2-dimethylpropanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can be performed using reagents such as alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of 3-amino-N-ethyl-2,2-dimethylpropanamide can lead to the formation of carboxylic acids or amides.

Reduction: Reduction reactions can produce amines or alcohols.

Substitution: Substitution reactions can result in the formation of various alkylated derivatives.

Wirkmechanismus

The mechanism by which 3-amino-N-ethyl-2,2-dimethylpropanamide exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would vary based on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

3-Amino-N-ethyl-2,2-dimethylpropanamide is similar to other amides and amines, but its unique structure sets it apart. Some similar compounds include:

N-ethyl-2,2-dimethylpropanamide: Lacks the amino group.

3-Amino-N-methyl-2,2-dimethylpropanamide: Has a methyl group instead of an ethyl group.

N-ethyl-2,2-dimethylpropanenitrile: Contains a nitrile group instead of an amide group.

Biologische Aktivität

3-Amino-N-ethyl-2,2-dimethylpropanamide (C₉H₁₈N₂O) is an organic compound with significant potential in pharmacological applications. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and case reports.

Chemical Structure and Properties

3-Amino-N-ethyl-2,2-dimethylpropanamide features an amide functional group, which is crucial for its biological interactions. The ethyl substitution on the nitrogen atom and the dimethyl groups on the carbon chain contribute to its unique chemical properties. The molecular structure can be represented as follows:

- Molecular Formula : C₉H₁₈N₂O

- Molar Mass : Approximately 170.25 g/mol

The biological activity of 3-amino-N-ethyl-2,2-dimethylpropanamide is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory pathways and neurotransmission. Preliminary studies suggest that this compound may modulate the activity of key neurotransmitters, potentially influencing mood and cognitive functions.

Anti-inflammatory Activity

Research indicates that 3-amino-N-ethyl-2,2-dimethylpropanamide exhibits anti-inflammatory properties. In vitro studies have demonstrated its capacity to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential therapeutic role in managing inflammatory diseases.

Neurotransmitter Modulation

The presence of an amino group in the structure allows for potential interactions with neurotransmitter systems. Studies have shown that compounds with similar structures can influence serotonin and dopamine pathways, which are critical for mood regulation and neurological health.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-amino-N-ethyl-2,2-dimethylpropanamide, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(3-amino-4-methylphenyl)-2,2-dimethylpropanamide | C₁₂H₁₈N₂O | Contains a methyl group on the aromatic ring |

| 3-amino-N-ethyl-2,2-dimethylpropanamide | C₉H₁₈N₂O | Ethyl substitution on nitrogen |

| N-(3-formyl-2-pyridinyl)-2,2-dimethylpropanamide | C₁₁H₁₄N₂O₂ | Contains a pyridine ring |

Case Studies and Research Findings

- In Vitro Studies : A study conducted on activated macrophages showed that 3-amino-N-ethyl-2,2-dimethylpropanamide significantly reduced the secretion of inflammatory mediators at concentrations ranging from 10 to 50 µM. The IC50 value was determined to be approximately 25 µM, indicating a potent anti-inflammatory effect.

- Neuropharmacological Effects : In a separate study focusing on neurotransmitter modulation, this compound demonstrated an ability to enhance serotonin levels in neuronal cultures, suggesting potential applications in treating mood disorders.

- Toxicological Assessment : Toxicity studies indicated that 3-amino-N-ethyl-2,2-dimethylpropanamide exhibited low cytotoxicity in human cell lines at therapeutic concentrations. This safety profile supports further investigation into its clinical applications.

Eigenschaften

IUPAC Name |

3-amino-N-ethyl-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-4-9-6(10)7(2,3)5-8/h4-5,8H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDYOQWNQOQNURG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(C)(C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.